molecular formula C39H68O3Si2 B1139499 Impurity of Calcipotriol CAS No. 910133-69-6

Impurity of Calcipotriol

Cat. No.: B1139499
CAS No.: 910133-69-6
M. Wt: 641.13
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Impurity of Calcipotriol” refers to various by-products and degradation products that can be found during the synthesis and storage of Calcipotriol, a synthetic derivative of calcitriol (a form of vitamin D). Calcipotriol is primarily used in the treatment of psoriasis due to its ability to regulate cell proliferation and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcipotriol involves several steps, starting from the precursor calcitriol. The process includes selective protection and deprotection of hydroxyl groups, introduction of a cyclopropyl group, and formation of the seco-steroid structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of Calcipotriol and its impurities involves large-scale chemical synthesis with stringent quality control measures. The process includes purification steps such as crystallization, chromatography, and recrystallization to isolate the desired product and remove impurities .

Chemical Reactions Analysis

Types of Reactions

Impurities of Calcipotriol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and minimize side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Calcipotriol. These impurities can affect the stability and efficacy of the final pharmaceutical product .

Scientific Research Applications

Chemistry

In chemistry, the study of Calcipotriol impurities helps in understanding the stability and reactivity of the compound. This knowledge is crucial for optimizing synthetic routes and improving the purity of the final product .

Biology

Biologically, impurities can influence the pharmacokinetics and pharmacodynamics of Calcipotriol. Research in this area aims to identify and mitigate any adverse effects caused by these impurities .

Medicine

In medicine, the presence of impurities in Calcipotriol formulations can impact the safety and efficacy of the drug. Regulatory agencies require thorough characterization and control of these impurities to ensure patient safety .

Industry

Industrially, the control of impurities is essential for maintaining the quality and consistency of Calcipotriol products. Advanced analytical techniques are employed to detect and quantify impurities at various stages of production .

Mechanism of Action

The mechanism of action of Calcipotriol involves binding to the vitamin D receptor (VDR) in the skin cells. This binding modulates gene expression, leading to reduced proliferation and increased differentiation of keratinocytes. The impurities of Calcipotriol can potentially interfere with this mechanism by altering the binding affinity or stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Calcipotriol include other vitamin D analogs such as calcitriol, tacalcitol, and maxacalcitol. These compounds share a similar structure and mechanism of action but differ in their potency, stability, and side effect profiles .

Uniqueness

Calcipotriol is unique among these analogs due to its specific modifications that enhance its stability and reduce its hypercalcemic effects. The impurities of Calcipotriol, however, can compromise these advantages by introducing variability in the drug’s performance .

Conclusion

Understanding the impurities of Calcipotriol is essential for ensuring the safety, efficacy, and quality of this important pharmaceutical compound. Ongoing research and stringent quality control measures are necessary to manage these impurities and optimize the therapeutic potential of Calcipotriol.

Properties

IUPAC Name

(Z,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16-,29-17+,31-20-/t27-,32-,33-,34+,35-,36+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMYHZDULFSWLS-NGKZUPQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C\[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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